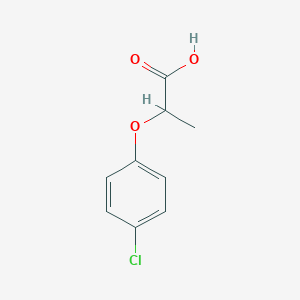

2-(4-Chlorophenoxy)propionic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHJWWRYTONYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875865 | |

| Record name | 2-(p-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3307-39-9 | |

| Record name | 2-(4-Chlorophenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3307-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(p-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Chlorophenoxy)propionic acid, a compound of interest in various chemical and pharmaceutical research areas. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data. Furthermore, it visualizes the synthetic and biological pathways to facilitate a deeper understanding of the compound's chemistry and mechanism of action.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, 4-chlorophenol is deprotonated by a base to form the 4-chlorophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloropropionic acid to form the desired ether linkage.[2][3]

The overall reaction is as follows:

4-Chlorophenol + 2-Chloropropionic acid --(Base)--> this compound + Salt + Water

Key to this synthesis is the choice of base and solvent, which can significantly influence the reaction rate and yield.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for this compound and related compounds, allowing for a comparative analysis of different synthetic routes.

| Reactant | Molar Ratio (to 4-chlorophenol) | Reference |

| 2-Chloropropionic acid | 1:1 | |

| Potassium Hydroxide | 1:1 |

| Solvent | Reaction Temperature | Reaction Time | Yield | Reference |

| Dimethyl Sulfoxide (DMSO) | 20-80 °C | 8-10 hours | Up to 90% | |

| Water | 90-100 °C (Reflux) | 30-40 minutes | Not specified | [4] |

| Dichloromethane/Methanol/Water | Reflux | 12 hours | 94% | [5] |

Experimental Protocols

Method 1: Synthesis in an Aqueous Medium

This protocol is adapted from a general procedure for Williamson ether synthesis.[3][4]

Materials:

-

4-Chlorophenol

-

2-Chloropropionic acid

-

Potassium Hydroxide (KOH)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of potassium hydroxide in water. To this solution, add one molar equivalent of 4-chlorophenol and stir until a homogenous solution is formed.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle boil.[3]

-

Addition of Haloacid: Over a period of 10 minutes, add one molar equivalent of 2-chloropropionic acid dropwise through the condenser into the boiling solution.[3]

-

Reflux: Continue refluxing the reaction mixture for an additional 30-40 minutes after the addition is complete.[3][4]

-

Work-up:

-

Cool the reaction mixture to room temperature and transfer it to a beaker.

-

Acidify the solution by the dropwise addition of concentrated HCl until the solution is acidic (test with pH paper).[3][4]

-

Transfer the acidic solution to a separatory funnel and extract with diethyl ether.[4]

-

Wash the ether layer with water, followed by extraction with a saturated sodium bicarbonate solution to transfer the acidic product into the aqueous layer.[4]

-

Carefully re-acidify the bicarbonate layer with concentrated HCl to precipitate the crude this compound.[4]

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from hot water to obtain the purified this compound.[4]

-

Method 2: Synthesis in a Non-Aqueous Medium

This protocol is based on a patented method that reports high yields.

Materials:

-

4-Chlorophenol

-

2-Chloropropionic acid

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Sulfuric Acid

-

n-Hexane

-

Standard laboratory glassware (reaction flask with stirrer, thermometer, and reflux condenser)

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 4-chlorophenol (1 molar equivalent), dimethyl sulfoxide, 2-chloropropionic acid (1 molar equivalent), and potassium hydroxide (2 molar equivalents).

-

Reaction: Stir the mixture at 80 °C for 8 hours.

-

Work-up:

-

After the reaction is complete, maintain the temperature at 80 °C and neutralize by the dropwise addition of sulfuric acid.

-

Filter the mixture and remove the solvent by distillation under reduced pressure.

-

-

Purification:

-

To the resulting solid, add n-hexane, stir, and cool to room temperature.

-

Filter the suspension to obtain the product, this compound.

-

Visualizations

Synthesis Pathway

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow

Caption: General Experimental Workflow for the Synthesis and Purification.

Biological Signaling Pathway

This compound belongs to the phenoxy class of herbicides, which act as synthetic auxins.[2][6] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but at the high concentrations applied as herbicides, they lead to uncontrolled plant growth and ultimately, death.[2][7] The core of their mechanism involves binding to auxin receptors, which triggers a signaling cascade leading to the degradation of transcriptional repressors and subsequent altered gene expression.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 2-(4-Chlorophenoxy)propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)propionic acid, also known as Cloprop, is a synthetic auxin belonging to the phenoxypropionic acid class of compounds.[1] It functions as a plant growth regulator and is utilized in agriculture for purposes such as fruit thinning and promoting fruit size.[2][3] Like other synthetic auxins, its mechanism of action is centered on mimicking the effects of the endogenous plant hormone, indole-3-acetic acid (IAA), leading to the disruption of normal growth processes in susceptible plants.[4][5][6] This guide provides a detailed technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Signaling Pathway: The SCFTIR1/AFB-Mediated Auxin Perception

The primary mechanism of action of this compound involves its interaction with the core auxin signaling pathway. This pathway is initiated by the binding of auxin to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[7]

This compound, acting as an IAA mimic, facilitates the interaction between TIR1/AFB and Aux/IAA proteins. This binding event marks the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor protein liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[7] This modulation of gene expression ultimately leads to the physiological responses associated with auxin action, such as cell elongation, division, and differentiation.[8]

Quantitative Data

While specific binding affinity data for this compound is not extensively available, studies on related synthetic auxins provide valuable insights into the quantitative aspects of their interaction with the auxin co-receptor complex. The binding affinity (Kd) and dissociation rates are key parameters that determine the biological activity of these compounds.

| Compound | Co-receptor Complex | Binding Affinity (Kd) | Method | Reference |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | ~10 nM | Yeast Two-Hybrid / In vitro binding | [9] |

| 1-Naphthaleneacetic acid (NAA) | TIR1-IAA7 | 113.50 ± 3.50 nM | Competitive binding assay | [9] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | 248 nM - 1 µM | Competitive binding assay | [9] |

| Mecoprop | TIR1 | Higher binding than 2,4-D | Surface Plasmon Resonance | [10] |

| Dichlorprop | TIR1 | Higher binding than 2,4-D | Surface Plasmon Resonance | [10] |

Note: Data for Mecoprop and Dichlorprop are qualitative comparisons.

The physiological effects of a positional isomer, 2-(3-chlorophenoxy) propionic acid, on pineapple have been quantified, demonstrating a dose-dependent response on various growth parameters.

| Concentration (ppm) | Crown Length Reduction (%) | Fruit Weight (kg) | Total Soluble Solids (°B) | Titratable Acidity (%) |

| 50 | Not specified | Not specified | Not specified | Not specified |

| 100 | 48 | 1.79 | 15.29 (Control) -> Lower in treated | 1.02 (Control) -> Higher in treated |

| 150 | Not specified | Not specified | 13.28 | 1.39 |

| 200 | Not specified | 1.83 | Not specified | Not specified |

Data adapted from a study on pineapple cv. Giant Kew.[11][12]

Experimental Protocols

In Vitro Auxin Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a method to quantitatively assess the binding of auxins to the TIR1/AFB-Aux/IAA co-receptor complex.

Methodology:

-

Protein Expression and Purification:

-

Chip Preparation:

-

Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.[13]

-

-

Binding Analysis:

-

Inject a solution containing the purified TIR1/AFB protein and the test compound (e.g., this compound) at various concentrations over the sensor chip surface.

-

A control channel without the peptide or with a mutated, non-binding peptide should be used for reference subtraction.[14]

-

-

Data Acquisition and Analysis:

-

Measure the change in response units (RU) over time to monitor the association and dissociation of the complex.

-

Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) using appropriate fitting models.[14]

-

Auxin-Induced Gene Expression Analysis by qRT-PCR

This protocol describes how to measure the effect of this compound on the expression of specific auxin-responsive genes.

Methodology:

-

Plant Material and Treatment:

-

Grow seedlings of a model plant (e.g., Arabidopsis thaliana) under controlled conditions.

-

Treat the seedlings with a solution of this compound at various concentrations and for different time points. A mock treatment (solvent only) serves as a control.[15]

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit and treat with DNase to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.[5]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers for target auxin-responsive genes (e.g., GH3, SAUR families) and a reference gene (e.g., Actin).[16]

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

The amplification program typically consists of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[15]

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[15]

-

Downstream Physiological Effects

The primary molecular mechanism of this compound, through the modulation of auxin-responsive gene expression, leads to a cascade of downstream physiological effects. One of the most prominent is the alteration of cell wall plasticity. Auxin-induced gene expression includes genes encoding enzymes that modify the cell wall, such as expansins and pectin-modifying enzymes.[3][17] This leads to cell wall loosening, allowing for turgor-driven cell expansion and, at supraoptimal concentrations, uncontrolled growth that is characteristic of the herbicidal action of synthetic auxins.

Conclusion

The mechanism of action of this compound is analogous to that of other synthetic auxins, centered on its ability to hijack the plant's natural auxin perception and signaling machinery. By promoting the degradation of Aux/IAA transcriptional repressors, it unleashes ARF transcription factors to alter the expression of a suite of genes that regulate growth and development. While specific quantitative data on its binding affinity and direct impact on gene expression require further investigation, the established framework of the auxin signaling pathway provides a robust model for understanding its function as a plant growth regulator. The experimental protocols outlined in this guide offer a clear path for researchers to further dissect the specific molecular interactions and physiological consequences of this and other synthetic auxins.

References

- 1. Cloprop,pineapple growth regulator | Tocopharm [tocopharm.com]

- 2. import DOT (GraphViz) into Cytoscape [support.bioconductor.org]

- 3. Cell wall integrity: Targeted post-synthetic modifications to reveal its role in plant growth and defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloprop [sitem.herts.ac.uk]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalijpss.com [journalijpss.com]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Altered Cell Wall Plasticity Can Restrict Plant Growth under Ammonium Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Chlorophenoxy)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(4-Chlorophenoxy)propionic acid (4-CPP), a compound of interest in agricultural and pharmaceutical research. Understanding the solubility of this molecule in various solvents is critical for its formulation, delivery, and environmental fate analysis. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for structurally similar compounds, such as the isomer 2-(3-Chlorophenoxy)propionic acid and the related herbicide Mecoprop, provide valuable insights into its likely solubility characteristics. The available data for 4-CPP and its analogs are summarized below.

Table 1: Solubility of this compound and Structurally Related Compounds in Various Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | 1.475 g/L[1] |

| 2-(3-Chlorophenoxy)propionic acid | Water | 22 | 1,200 mg/L[2] |

| Acetone | 22 | 790.9 g/L[2] | |

| Dimethyl sulfoxide | 22 | 268.5 g/L[2] | |

| Ethanol | 22 | 710.8 g/L[2] | |

| Methanol | 22 | 716.5 g/L[2] | |

| iso-Octanol | 22 | 247.3 g/L[2] | |

| Benzene | 24 | 24.2 g/L[2] | |

| Chlorobenzene | 24 | 17.1 g/L[2] | |

| Toluene | 24 | 17.6 g/L[2] | |

| Diethylene glycol | 24.5 | 390.6 g/L[2] | |

| Dimethyl formamide | 24.5 | 2,354.5 g/L[2] | |

| Dioxane | 24.5 | 789.2 g/L[2] | |

| Mecoprop | Water | 20 | 900 mg/L |

| Acetone | 20 | > 1000 g/kg[3] | |

| Diethyl ether | 20 | > 1000 g/kg[3] | |

| Ethanol | 20 | > 1000 g/kg[3] | |

| Ethyl acetate | 20 | 825 g/kg[3] | |

| Chloroform | 20 | 339 g/kg[3] |

Note: The solubility of this compound is expected to be qualitatively similar to its 3-chloro isomer, exhibiting good solubility in polar organic solvents such as alcohols, ketones, and ethers, and lower solubility in non-polar and aqueous media.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. The equilibration time should be determined empirically, but a common duration is 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette. To prevent precipitation of the solute, immediately filter the solution using a syringe filter into a pre-weighed container. The filter and syringe should also be pre-warmed to the experimental temperature.

-

Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate drying at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated and the weight of the container with the dried solute is constant, record the final mass.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

References

Spectroscopic and Mechanistic Analysis of 2-(4-Chlorophenoxy)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-Chlorophenoxy)propionic acid, a compound of interest in agricultural and pharmaceutical research. Detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are presented, alongside comprehensive experimental protocols for their acquisition. Furthermore, the herbicidal mechanism of action is elucidated through a signaling pathway diagram.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound (Molecular Formula: C₉H₉ClO₃, Molecular Weight: 200.62 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.66 | d | 3H | -CH₃ |

| 4.78 | q | 1H | -CH- |

| 6.88 | d | 2H | Ar-H (ortho to -O) |

| 7.25 | d | 2H | Ar-H (meta to -O) |

| ~11.5 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 18.2 | -CH₃ |

| 71.8 | -CH- |

| 116.5 | Ar-C (ortho to -O) |

| 126.5 | Ar-C (ipso, C-Cl) |

| 129.5 | Ar-C (meta to -O) |

| 155.8 | Ar-C (ipso, C-O) |

| 174.5 | -COOH |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Putative Fragment |

| 200 | 25 | [M]⁺ (³⁵Cl) |

| 202 | 8 | [M]⁺ (³⁷Cl) |

| 128 | 100 | [ClC₆H₄O]⁺ |

| 100 | 15 | [C₆H₄O]⁺ |

| 73 | 40 | [C₃H₅O₂]⁺ |

| 45 | 30 | [COOH]⁺ |

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2980-2940 | Medium | C-H stretch (Aliphatic) |

| 1715 | Strong | C=O stretch (Carboxylic Acid) |

| 1590, 1490 | Strong | C=C stretch (Aromatic) |

| 1240 | Strong | C-O stretch (Aryl Ether) |

| 1090 | Strong | C-O stretch |

| 825 | Strong | C-H bend (p-substituted aromatic) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) was prepared in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph (GC): Agilent 7890B GC system.

-

Mass Spectrometer (MS): Agilent 5977A MSD.

-

GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

Infrared (IR) Spectroscopy (FT-IR)

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mode: Transmittance.

Mechanism of Action: Synthetic Auxin Pathway

This compound functions as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds. The following diagram illustrates the simplified signaling pathway.

Caption: Synthetic auxin herbicide mechanism of action.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of a 2-(4-Chlorophenoxy)propionic Acid Derivative

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid, a closely related derivative of 2-(4-Chlorophenoxy)propionic acid. To date, a detailed crystallographic study for this compound itself is not publicly available. The data herein, therefore, offers valuable insights into the probable solid-state behavior and intermolecular interactions that may be extrapolated to the target compound and its analogues.

This technical document summarizes the crystallographic data, outlines relevant experimental protocols for synthesis and characterization, and presents a logical workflow for crystal structure determination, providing a comprehensive resource for understanding the three-dimensional arrangement of this class of compounds.

Crystallographic Data Summary

The crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.345(2) Å |

| b | 12.602(2) Å |

| c | 6.741(1) Å |

| α | 101.37(1)° |

| β | 97.42(1)° |

| γ | 101.75(1)° |

| Volume | 748.9(2) ų |

| Z | 2 |

| Calculated Density | Not Reported |

| R-factor | 0.084 for 2172 observed reflections |

Molecular and Packing Characteristics

In the crystalline state, the molecules of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[1] The distance between the oxygen atoms of the hydrogen-bonded carboxyl groups is 2.619(4) Å, indicative of a strong hydrogen bond.[1]

The conformation of the oxopropionic acid side chain is described as synplanar-synplanar (carbonyl).[1][2] The planar p-chlorophenoxymethyl substituent adopts a synclinal orientation relative to the primary phenoxy residue.[1][2]

Experimental Protocols

While the specific crystallization method for the analyzed crystal of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid is not detailed in the available literature, a general approach to the synthesis and crystallization of similar phenoxypropionic acids is outlined below.

Synthesis of this compound Analogues

A common synthetic route to this class of compounds involves the Williamson ether synthesis. This typically includes the following steps:

-

Deprotonation of Phenol: A solution of a substituted phenol (e.g., 4-chlorophenol) is treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent (e.g., dimethyl sulfoxide) to form the corresponding phenoxide.

-

Nucleophilic Substitution: The phenoxide is then reacted with an α-halopropionate, such as ethyl 2-bromopropionate or 2-chloropropionic acid. The reaction mixture is typically stirred at a controlled temperature (e.g., 20-80 °C) for several hours.

-

Hydrolysis: If an ester was used, the resulting ester is hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexane) to yield the pure carboxylic acid.

X-ray Crystallography

The determination of a crystal structure by X-ray diffraction is a well-established technique that involves the following key stages:

-

Crystal Growth: High-quality single crystals of the compound of interest are grown. This is a critical step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and other parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

References

The Biological Activity of 2-(4-Chlorophenoxy)propionic Acid: A Synthetic Auxin Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)propionic acid is a member of the phenoxyalkanoic acid class of synthetic auxins, which mimic the physiological effects of the natural plant hormone indole-3-acetic acid (IAA). These synthetic compounds hijack the plant's natural auxin signaling pathway, leading to a range of physiological responses that are harnessed for agricultural purposes, primarily as herbicides for broadleaf weed control. At the molecular level, this compound binds to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the latter by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that modulate the expression of a wide array of auxin-responsive genes. At low concentrations, this can stimulate growth, while at higher, herbicidal concentrations, it leads to uncontrolled, unsustainable growth and ultimately, plant death. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, receptor binding, downstream signaling, and physiological effects. It also includes detailed experimental protocols for assessing its activity and quantitative data from closely related analogs to provide a framework for its evaluation.

Mechanism of Action: Hijacking the Nuclear Auxin Pathway

The primary mode of action of this compound and other synthetic auxins is the constitutive activation of the nuclear auxin signaling pathway. This pathway is elegantly regulated in plants to control growth and development in response to varying levels of endogenous auxin. Synthetic auxins, due to their structural similarity to IAA and their relative stability in planta, overwhelm this regulatory system.

The core components of this pathway are:

-

TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins are F-box proteins that function as the auxin co-receptors.[1]

-

Aux/IAA Repressors: These are short-lived nuclear proteins that act as transcriptional repressors.

-

ARF Transcription Factors: AUXIN RESPONSE FACTORs are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When this compound is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and creating a stabilized surface for the recruitment of an Aux/IAA protein.[2] This leads to the polyubiquitination of the Aux/IAA by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate or repress the transcription of target genes, leading to the characteristic physiological responses.[3]

Quantitative Data

Receptor Binding Affinity

The binding of a synthetic auxin to the TIR1/AFB co-receptor complex is a critical determinant of its biological activity. Surface Plasmon Resonance (SPR) is a common technique used to measure these binding affinities. The following table summarizes the binding of dichlorprop, a structural analog of this compound, to different Arabidopsis thaliana TIR1/AFB receptors.

| Auxin Analog | Receptor | Binding Response (RU) |

| Dichlorprop | AtTIR1 | ~100 |

| Dichlorprop | AtAFB2 | ~50 |

| Dichlorprop | AtAFB5 | ~25 |

| Data adapted from "The differential binding and biological efficacy of auxin herbicides." The binding response is reported in Resonance Units (RU) and is proportional to the amount of bound analyte. |

This data suggests that dichlorprop, and likely this compound, exhibits preferential binding to certain members of the TIR1/AFB family, which could contribute to its specific biological effects.

Physiological Effects: Dose-Response Relationships

The physiological effects of synthetic auxins are highly dose-dependent. At low concentrations, they can promote growth, while at high concentrations, they are herbicidal. This is typically quantified using dose-response curves in various bioassays.

Table 2.1: Effect of 2,4-D (a related phenoxyacetic acid auxin) on the shoot dry weight of susceptible and resistant Palmer amaranth (Amaranthus palmeri).

| 2,4-D Concentration (g ae ha-1) | Susceptible (KSS) - Relative Shoot Dry Weight (% of non-treated) | Resistant (KCTR) - Relative Shoot Dry Weight (% of non-treated) |

| 0 | 100 | 100 |

| 140 | ~40 | ~90 |

| 280 | ~20 | ~80 |

| 560 | ~10 | ~70 |

| 1120 | <5 | ~60 |

| 2240 | <5 | ~50 |

| Data is illustrative and adapted from dose-response curves for 2,4-D on Palmer amaranth.[4] |

Table 2.2: Effect of Dichlorprop (DCP) and its ester (DCPE) on adventitious root development in Poplar (Populus × canadensis) after 25 days.

| Treatment | Concentration (µM) | Number of Adventitious Roots | Root Length (cm) |

| Control | 0 | 10 ± 2 | 5.0 ± 0.8 |

| DCP | 0.01 | 12 ± 3 | 4.8 ± 0.7 |

| DCP | 0.1 | 25 ± 5 | 3.5 ± 0.5 |

| DCP | 1 | 30 ± 6 | 2.0 ± 0.4 |

| DCPE | 0.01 | 15 ± 4 | 5.5 ± 0.9 |

| DCPE | 0.1 | 35 ± 7 | 3.0 ± 0.6 |

| DCPE | 1 | 40 ± 8 | 1.8 ± 0.3 |

| Data adapted from "In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs".[5] Values are presented as mean ± standard error. |

Experimental Protocols

Auxin Bioassay: Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Protocol:

-

Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days at 25°C.

-

Coleoptile Sectioning: Under a dim green safelight, harvest coleoptiles when they are approximately 2-3 cm long. Discard the apical 3 mm and cut a 10 mm sub-apical section.

-

Incubation: Float the coleoptile sections in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) for 1-2 hours to deplete endogenous auxin.

-

Treatment: Transfer the sections to test tubes containing the basal medium and varying concentrations of this compound. Include a control with no added auxin.

-

Measurement: Incubate the tubes on a rotator in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile sections using a ruler or digital imaging software.

-

Data Analysis: Calculate the percentage elongation relative to the initial length and plot the dose-response curve.

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the real-time interaction between a ligand (e.g., this compound) and a receptor (e.g., TIR1/AFB).

Protocol:

-

Protein Immobilization: Immobilize a purified TIR1/AFB protein onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer. Also prepare a solution of a purified Aux/IAA protein (or a peptide corresponding to its degron motif).

-

Binding Analysis:

-

Inject the Aux/IAA protein over the sensor surface in the presence of different concentrations of this compound.

-

A binding event between the auxin, TIR1/AFB, and Aux/IAA will cause a change in the refractive index at the sensor surface, which is detected as a change in Resonance Units (RU).

-

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Gene Expression Analysis: RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the change in expression of specific auxin-responsive genes following treatment with this compound.

Protocol:

-

Plant Treatment: Treat seedlings or plant tissues with this compound at various concentrations and for different time points. Include an untreated control.

-

RNA Extraction: Harvest the treated tissues and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for target auxin-responsive genes (e.g., GH3, SAUR families) and a reference gene (e.g., Actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Downstream Signaling and Physiological Effects

The activation of auxin-responsive gene expression by this compound triggers a cascade of downstream events that culminate in observable physiological changes.

-

Cell Elongation: A primary and rapid response to auxin is the stimulation of cell elongation. This is mediated by the "acid growth" hypothesis, where auxin promotes the pumping of protons into the cell wall, lowering the pH and activating expansin enzymes that loosen the cell wall structure, allowing for turgor-driven expansion.

-

Gene Expression Changes: Transcriptomic studies on related synthetic auxins like 2,4-D have revealed widespread changes in gene expression. Genes involved in cell wall modification, hormone metabolism (including ethylene biosynthesis), and stress responses are commonly upregulated.[6][7] Conversely, genes related to photosynthesis are often downregulated at herbicidal concentrations.[6]

-

Herbicidal Action: At high concentrations, the sustained and overwhelming activation of the auxin signaling pathway leads to uncontrolled and disorganized growth. This includes epinasty (downward bending of leaves), stem twisting, and the formation of calluses. The plant's resources are rapidly depleted, leading to senescence and death. The overproduction of ethylene, a stress hormone, is also a significant contributor to the herbicidal effects of synthetic auxins.[8]

Conclusion

This compound is a potent synthetic auxin that exerts its biological activity by mimicking the natural plant hormone IAA and persistently activating the nuclear auxin signaling pathway. Its ability to bind to the TIR1/AFB co-receptors and trigger the degradation of Aux/IAA repressors leads to a wide range of dose-dependent physiological effects, from growth promotion at low concentrations to herbicidal action at high concentrations. The detailed understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for its effective use in agriculture and for the development of new, more selective, and efficient plant growth regulators. Further research focusing on the specific quantitative aspects of this compound's interaction with different plant species and its detailed transcriptomic signature will continue to enhance our understanding of this important class of synthetic auxins.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mode of Action of 2-(4-Chlorophenoxy)propionic Acid in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chlorophenoxy)propionic acid, a member of the phenoxyalkanoic acid class of synthetic auxins, plays a significant role in plant physiology, primarily as a selective herbicide for broadleaf weeds.[1] Its mechanism of action is centered on its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting numerous growth and developmental processes.[2] This guide provides a comprehensive overview of the molecular and physiological mechanisms through which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Introduction to this compound

This compound, also known as Mecoprop (MCPP), is a synthetic auxin that exhibits herbicidal properties.[3] Unlike the endogenous auxin IAA, which is tightly regulated within the plant through synthesis, transport, and degradation, synthetic auxins like this compound are more persistent.[4][5] This prolonged activity at high concentrations leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing senescence and death.[4][6] Its selectivity for broadleaf plants makes it a valuable tool in agriculture for controlling weeds in monocotyledonous crops like cereals and grasses.[1]

Molecular Mode of Action: The Auxin Signaling Pathway

The primary mode of action of this compound is the disruption of the auxin signaling cascade. This pathway is a central regulatory system in plants, controlling cell division, elongation, and differentiation. The core components of this pathway are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AUXIN SIGNALING F-BOX proteins or AFBs), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7][8]

In the absence of auxin:

-

Aux/IAA proteins bind to ARF transcription factors, preventing them from activating the transcription of auxin-responsive genes.[5][8]

In the presence of auxin (or a synthetic auxin like this compound):

-

This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[8]

-

The TIR1/AFB complex, as part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, tags the Aux/IAA proteins for degradation by the 26S proteasome.[5]

-

The degradation of Aux/IAA repressors liberates the ARF transcription factors.[8]

-

The now-active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to their transcription and subsequent physiological responses.[9]

The persistence of synthetic auxins like this compound leads to a continuous and excessive activation of this pathway, resulting in the detrimental effects observed in susceptible plants.

Physiological and Developmental Effects

The overstimulation of the auxin signaling pathway by this compound leads to a cascade of physiological and developmental abnormalities in susceptible plants.

-

Uncontrolled Cell Division and Elongation: This results in abnormal growth patterns such as leaf epinasty (downward curling), stem and petiole twisting, and callus formation.[4]

-

Induction of Ethylene Biosynthesis: At herbicidal concentrations, synthetic auxins stimulate the production of ethylene, a plant hormone associated with senescence and stress responses.[6] This contributes to leaf chlorosis (yellowing) and abscission (shedding).

-

Production of Abscisic Acid (ABA): High concentrations of synthetic auxins can also induce the synthesis of ABA, a hormone that generally inhibits growth and promotes dormancy and senescence.[6]

-

Generation of Reactive Oxygen Species (ROS): The metabolic disruption caused by this compound leads to the accumulation of ROS.[4][7] This creates oxidative stress, damaging cellular components like membranes, proteins, and nucleic acids, ultimately leading to cell death.[7]

-

Disruption of Vascular Tissues: The uncontrolled cell proliferation can crush and block the phloem and xylem, impairing the transport of water and nutrients throughout the plant.

These synergistic effects culminate in the death of the plant.

Quantitative Data on Physiological Effects

The effects of synthetic auxins are dose-dependent.[4] While specific data for this compound is dispersed, studies on the closely related 2,4-D provide a model for its activity.

| Concentration of 2,4-D | Observed Effect in Arabidopsis | Reference |

| Low (Auxinic) Concentrations | Induction of auxin-responsive genes (e.g., IAA1, IAA13, IAA19); Induction of ethylene biosynthesis genes. | [6] |

| High (Herbicidal) Concentrations | Continued induction of auxin-responsive genes; Induction of ABA biosynthesis and signaling; Down-regulation of genes involved in ethylene biosynthesis but induction of ethylene signaling. | [6] |

Experimental Protocols for Studying Auxin Action

Several experimental approaches are employed to investigate the mode of action of synthetic auxins like this compound.

GUS Reporter Gene Assays for Auxin-Induced Gene Expression

This method is used to visualize and quantify the activation of auxin-responsive genes.

Principle: A promoter that is activated by auxin (e.g., the DR5 synthetic promoter) is fused to the β-glucuronidase (GUS) reporter gene. When this construct is introduced into a plant, the presence of auxin will drive the expression of GUS, which can be detected by a colorimetric assay.

Methodology:

-

Plant Material: Transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.

-

Treatment: Seedlings are grown on a sterile medium and then transferred to a medium containing various concentrations of this compound or a control solution.

-

Incubation: Plants are incubated for a defined period (e.g., 24-48 hours).

-

GUS Staining: Tissues are harvested and incubated in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, producing a blue precipitate.

-

Analysis: The intensity and location of the blue color indicate the level and sites of auxin activity. This can be observed microscopically and quantified using spectrophotometry.

A related compound, p-Chlorophenoxyisobutyric acid (PCIB), has been shown to inhibit auxin-induced GUS expression, demonstrating its antiauxin properties.[9][10]

Root Growth Inhibition Assays

This is a classic physiological assay to quantify the effects of auxins and antiauxins.

Principle: Auxins play a crucial role in root development, including primary root elongation and lateral root formation. At high concentrations, auxins are inhibitory to primary root growth.

Methodology:

-

Plant Material: Wild-type Arabidopsis thaliana seedlings.

-

Growth Medium: Seedlings are germinated on a vertical agar plate containing a standard growth medium.

-

Treatment: After a few days of growth, seedlings are transferred to new plates containing a range of concentrations of this compound.

-

Measurement: The position of the primary root tip is marked at the time of transfer. After a set period (e.g., 3-5 days), the new growth of the primary root is measured. The number of lateral roots can also be counted.

-

Analysis: Dose-response curves are generated to determine the concentration at which this compound inhibits root growth by 50% (IC50).

Structure-Activity Relationships

The biological activity of phenoxyalkanoic acids is highly dependent on their chemical structure. For instance, the closely related compound p-Chlorophenoxyisobutyric acid (PCIB) is known to act as an antiauxin.[9] It is believed to compete with natural and synthetic auxins for binding to the auxin receptor, thereby inhibiting the auxin response.[9] This highlights the specificity of the auxin perception and signaling system and underscores the importance of the precise chemical structure for agonistic (auxin-like) versus antagonistic (antiauxin) activity.

Conclusion

This compound acts as a potent synthetic auxin that exerts its herbicidal effects by overwhelming the plant's natural hormonal regulatory systems. By persistently activating the TIR1/AFB-mediated auxin signaling pathway, it induces a cascade of detrimental physiological responses, including uncontrolled growth, hormonal imbalances, and oxidative stress, ultimately leading to the death of susceptible broadleaf plants. Understanding this detailed mode of action is crucial for the development of more effective and selective herbicides and for dissecting the intricate network of plant growth regulation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xtbg.cas.cn [xtbg.cas.cn]

- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2-(4-Chlorophenoxy)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)propionic acid, commonly known as mecoprop or MCPP, is a selective, post-emergence herbicide used to control broadleaf weeds in various agricultural and turf settings.[1] As a member of the phenoxyalkanoic acid class of herbicides, its environmental persistence, mobility, and degradation are of significant interest to environmental scientists, toxicologists, and regulatory bodies. Understanding the environmental fate of mecoprop is crucial for assessing its potential ecological impact and for the development of effective risk mitigation and remediation strategies.

This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound. It summarizes key quantitative data, details experimental protocols for studying its degradation, and provides visual representations of degradation pathways and experimental workflows.

Chemical and Physical Properties

Mecoprop is a chiral compound, existing as a racemic mixture of two stereoisomers, with the (R)-(+)-enantiomer (Mecoprop-P) possessing the primary herbicidal activity.[2] Its environmental behavior is influenced by its physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁ClO₃ | [3] |

| Molar Mass | 214.64 g/mol | [3] |

| CAS Number | 93-65-2 (Mecoprop), 7085-19-0 (Racemic mixture) | [3][4] |

| Water Solubility | 880 mg/L at 25 °C | [3] |

| Vapor Pressure | 2.3 x 10⁻⁶ mmHg | [3] |

| pKa | 3.78 | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.19 (at pH 7) | [3] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 5.3 - 60.0 mL/g | [3] |

Environmental Degradation Pathways

The dissipation of mecoprop from the environment is governed by a combination of biotic and abiotic processes, with microbial biodegradation being the primary route of degradation.[5]

Biotic Degradation (Biodegradation)

Microbial degradation is the most significant process for the breakdown of mecoprop in soil and water.[5] A diverse range of microorganisms, including bacteria and fungi, can utilize mecoprop as a source of carbon and energy.

Under aerobic conditions, the degradation of mecoprop is relatively rapid. The initial and rate-limiting step is the cleavage of the ether bond, yielding 4-chloro-2-methylphenol. This intermediate is then further degraded through ring cleavage and subsequent mineralization to carbon dioxide and water. Several bacterial species have been identified as capable of degrading mecoprop, including species of Alcaligenes, Ralstonia, and Pseudomonas.[6][7] The degradation is often mediated by genes similar to the tfd genes, which are known to be involved in the degradation of other phenoxy herbicides like 2,4-D.[6][8]

Under anaerobic conditions, the degradation of mecoprop is significantly slower than in aerobic environments.[9] While some degradation has been observed under nitrate-reducing conditions, it is generally considered to be recalcitrant under methanogenic and sulfate-reducing conditions.[9]

A notable aspect of mecoprop's biodegradation is its enantioselectivity. Microbial communities often preferentially degrade one enantiomer over the other.[10] For instance, some studies have shown that the herbicidally active (R)-enantiomer is degraded faster than the (S)-enantiomer in certain soil environments.[9] This can lead to a shift in the enantiomeric ratio of the remaining mecoprop in the environment.

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, are generally considered to be minor contributors to the overall environmental dissipation of mecoprop compared to biodegradation.

Mecoprop can undergo photodegradation when exposed to sunlight, particularly in aqueous environments. The half-life of mecoprop in river water exposed to sunlight has been reported to be around 19.5 days.[3] The primary photodegradation product is believed to be 2-(4-hydroxy-2-methylphenoxy)propionic acid.[11]

Mecoprop is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).[3] Therefore, hydrolysis is not considered a significant degradation pathway in the environment.

Quantitative Data on Environmental Fate

The persistence and mobility of mecoprop in the environment are quantified by parameters such as its half-life (DT50) in different environmental compartments and its sorption coefficients.

Environmental Half-Life (DT50)

The half-life of mecoprop can vary significantly depending on environmental conditions such as soil type, temperature, moisture content, and microbial activity.

| Compartment | Condition | Half-Life (DT50) | Reference |

| Soil | Aerobic, Sandy Loam, 20°C, 50% WHC | 3 days | [3] |

| Aerobic, Sandy Loam, 10°C, 50% WHC | 12 days | [3] | |

| Aerobic, Sandy Loam, 5°C, 50% WHC | 20 days | [3] | |

| Aerobic, Topsoil (<30 cm) | ~12 days | [8][12] | |

| Aerobic, Subsoil (70-80 cm) | >84 days | [8][12] | |

| Dry Soil (25% WHC), 20°C | 10 days | [3] | |

| Flooded Soil (200% WHC), 20°C | 15 days | [3] | |

| Water | River water, sunlight exposure | 19.5 days | [3] |

| River/Stream water | 24 - 49 days | [13] | |

| Water-Sediment System | Aerobic | 23 - 67 days | [13] |

| Aquifer sediment | 265 - 1624 days | [13] |

Sorption and Mobility

The mobility of mecoprop in soil is primarily governed by its sorption to soil organic matter and clay particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this process.

| Parameter | Value | Interpretation | Reference |

| Log Kow | -0.19 (at pH 7) | Low potential for bioaccumulation | [3] |

| Koc | 5.3 - 60.0 mL/g | Very high to high mobility in soil | [3] |

The low Koc values indicate that mecoprop has a weak affinity for soil particles and is therefore highly mobile in the soil profile, with a potential to leach into groundwater.[3] However, its relatively short half-life in topsoil often mitigates this risk.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the environmental fate and degradation of this compound.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of mecoprop in soil.

Materials:

-

¹⁴C-labeled mecoprop (uniformly ring-labeled)

-

Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic matter content, texture, microbial biomass).

-

Incubation vessels (e.g., biometer flasks) equipped with traps for CO₂ and volatile organic compounds (e.g., Ascarite or soda lime for CO₂, polyurethane foam plugs for volatiles).

-

Analytical standards of mecoprop and potential metabolites.

-

High-Performance Liquid Chromatography (HPLC) with a radiodetector and a UV or mass spectrometric detector.

-

Liquid Scintillation Counter (LSC).

Procedure:

-

Soil Preparation and Treatment:

-

Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity (WHC).

-

Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

-

Apply the ¹⁴C-labeled mecoprop solution evenly to the soil surface to achieve the desired concentration (e.g., 1 mg/kg dry soil).

-

-

Incubation:

-

Place the treated soil into the biometer flasks.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1°C).

-

Pass a continuous flow of CO₂-free, humidified air through the flasks to maintain aerobic conditions.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate soil samples and the trapping materials.

-

-

Extraction and Analysis:

-

Extract the soil samples with a suitable solvent mixture (e.g., acetonitrile/water).

-

Analyze the soil extracts by HPLC with radiodetection to quantify the parent mecoprop and its degradation products.

-

Analyze the CO₂ traps by LSC to determine the extent of mineralization.

-

Identify major metabolites using techniques such as LC-MS/MS by comparing retention times and mass spectra with those of authentic standards.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) of mecoprop and the formation and decline of major metabolites using appropriate kinetic models (e.g., single first-order).

-

Aqueous Photodegradation Study

Objective: To determine the rate of photodegradation of mecoprop in water.

Materials:

-

Mecoprop analytical standard.

-

Purified water (e.g., sterile, buffered to a specific pH).

-

A light source that simulates natural sunlight (e.g., xenon arc lamp).

-

Quartz tubes or other vessels transparent to the light source's wavelength range.

-

Dark controls (tubes wrapped in aluminum foil).

-

HPLC with a UV or DAD detector.

Procedure:

-

Sample Preparation:

-

Prepare a sterile aqueous solution of mecoprop at a relevant concentration (e.g., 10 mg/L) in a buffer solution (e.g., pH 7).

-

-

Irradiation:

-

Fill the quartz tubes with the mecoprop solution.

-

Expose the samples to the light source at a constant temperature.

-

Include dark controls to account for any non-photolytic degradation.

-

-

Sampling:

-

At appropriate time intervals, withdraw aliquots from the irradiated and dark control samples.

-

-

Analysis:

-

Analyze the samples directly by HPLC-UV/DAD to determine the concentration of the parent mecoprop.

-

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life from the decrease in mecoprop concentration over time, correcting for any degradation observed in the dark controls.

-

Visualizations

Diagrams

Caption: Conceptual microbial degradation pathway of Mecoprop.

Caption: Experimental workflow for a soil metabolism study.

Caption: Factors influencing the environmental fate of Mecoprop.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. researchgate.net [researchgate.net]

- 11. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 12. researchgate.net [researchgate.net]

- 13. wfduk.org [wfduk.org]

The Dawn of a New Class: A Technical Guide to the Discovery and History of Phenoxypropionic Acids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxypropionic acids represent a significant class of organic compounds that have found divergent yet impactful applications in both agriculture and medicine. Initially rising to prominence as selective herbicides vital for modern crop protection, a distinct branch of this chemical family was independently developed to produce potent non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the discovery, history, and foundational science of phenoxypropionic acids, offering detailed experimental insights and quantitative data for researchers in agrochemical and pharmaceutical development.

Chapter 1: The Herbicidal Revolution - Synthetic Auxins

Discovery and Historical Context

The story of phenoxypropionic acid herbicides is intrinsically linked to the pioneering research into plant growth regulators in the 1940s.[1] Following the successful introduction of phenoxyacetic acid herbicides such as 2,4-D and MCPA, which mimic the natural plant hormone indole-3-acetic acid (IAA), chemical research focused on developing analogues with improved efficacy and selectivity.[2][3] This era of investigation was driven by the need to control broadleaf weeds in monocotyledonous crops like wheat and corn.[2]

In the 1950s, researchers at institutions like Imperial Chemical Industries (ICI) and Wye College in the United Kingdom systematically investigated the structure-activity relationships of phenoxyalkanoic acids.[1] This work led to the development of key phenoxypropionic acids, including Mecoprop (MCPP), Dichlorprop, and Fenoprop.[2][3] The crucial innovation was the addition of a methyl group to the propionic acid side chain, which enhanced herbicidal activity against specific weeds that were less susceptible to the earlier phenoxyacetic acids.[1]

A pivotal moment in the history of these herbicides was the discovery of their stereoisomerism. It was determined that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer.[1][2] This led to the development of enantiomerically pure formulations, such as Mecoprop-P, which allowed for lower application rates and reduced environmental load.[1]

Mechanism of Action: The Synthetic Auxin Pathway

Phenoxypropionic acid herbicides act as synthetic auxins, inducing rapid and uncontrolled growth in susceptible broadleaf plants, ultimately leading to their death.[2] They achieve this by disrupting the normal hormonal balance within the plant. The signaling pathway is initiated by the binding of the synthetic auxin to a co-receptor complex formed by an F-box protein (specifically, the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX family, or TIR1/AFB) and an Aux/IAA transcriptional repressor. This binding event acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription and leading to the observed physiological effects.

Quantitative Data: Herbicidal Efficacy

The following table summarizes typical application rates for Mecoprop-P, demonstrating its use in controlling various weeds. Early field trial data from the mid-20th century is not extensively available in digital formats; however, modern application guidelines reflect the outcomes of decades of research and practical use.

| Herbicide | Target Weeds | Application Rate (L/ha) | Crop |

| Mecoprop-P | Seedling Weeds | 5.5 | Wheat, Barley, Oats, Turf |

| Mature Weeds | 7.0 - 8.5 | Wheat, Barley, Oats, Turf | |

| Common Chickweed, Clover | 5.5 - 8.5 | Turf, Golf Courses | |

| Buttercup (before flowering) | 8.5 | Turf, Golf Courses |

Data compiled from product labels and usage guidelines.[4][5]

Chapter 2: A Different Path - Aryloxyphenoxypropionate Herbicides

Discovery and Development

In the 1970s, the agrochemical industry sought new herbicides to complement the existing synthetic auxins, specifically targeting grass weeds in broadleaf crops like soybeans and cotton.[2] In 1973, Hoechst AG patented the aryloxyphenoxypropionates ("fops"), a new class of herbicides with this desired selectivity.[2] This led to the commercialization of compounds like Diclofop-methyl.[6] Subsequent developments from companies like Bayer, Dow, and Nissan led to the introduction of other important members of this class, including Fenoxaprop-P-ethyl, Quizalofop-P-ethyl, and Fluazifop-P-butyl.[2][3] Similar to the auxin-type phenoxypropionic acids, the herbicidal activity of the aryloxyphenoxypropionates resides in the (R)-enantiomer.[3]

Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides have a completely different mechanism of action from their synthetic auxin counterparts. They inhibit the enzyme Acetyl-CoA Carboxylase (ACCase) in the plastids of susceptible grass species.[3] ACCase catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, these herbicides block the production of fatty acids, which are essential for building cell membranes and storing energy. This disruption of lipid synthesis ultimately leads to the death of the grass weed, while broadleaf plants, which have a resistant form of ACCase, are unaffected.[3]

Quantitative Data: ACCase Inhibition

The inhibitory potential of aryloxyphenoxypropionate derivatives can be quantified by their IC₅₀ values against the ACCase enzyme.

| Compound | Target Weed | IC₅₀ (nM) |

| QPP-7 | Echinochloa crus-galli | 54.65 |

Data from a study on novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif.[6]

Chapter 3: The Pharmaceutical Frontier - Anti-Inflammatory Agents

Discovery and Development of Fenoprofen

Independent of the developments in agrochemicals, the 2-arylpropionic acids, a class that includes phenoxypropionic acid derivatives, were being investigated for their therapeutic properties. This research led to the development of a number of important NSAIDs. Fenoprofen, chemically 2-(3-phenoxyphenyl)propionic acid, emerged from this line of inquiry as a potent analgesic, anti-inflammatory, and antipyretic agent.[7] Like its herbicidal cousins, fenoprofen is a chiral molecule, and it is typically administered as a racemic mixture.[7]

Mechanism of Action: COX Inhibition and the Prostaglandin Pathway

Fenoprofen and other related NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[7] By blocking the action of these enzymes, fenoprofen reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.

Quantitative Data: COX Inhibition

The potency of Fenoprofen as a COX inhibitor is demonstrated by its IC₅₀ values.

| Enzyme | IC₅₀ (µM) |

| COX-1 | 1.3 |

| COX-2 | 9.2 |

Data indicates that Fenoprofen is a more potent inhibitor of COX-1 than COX-2.[7]

Chapter 4: Key Experimental Protocols

Protocol 1: Synthesis of Mecoprop (Racemic)

This protocol describes a general method for the synthesis of racemic Mecoprop.

Materials:

-

2-methyl-4-chlorophenol

-

α-chloropropionic acid

-

Sodium hydroxide (or other suitable base)

-

Water

-

Hydrochloric acid

-

Reaction vessel with reflux condenser and stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide in the reaction vessel.

-

Slowly add α-chloropropionic acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the Mecoprop free acid.

-

Filter the precipitate, wash with cold water, and dry.

-

The resulting product is a racemic mixture of (R)- and (S)-Mecoprop. Further purification can be achieved by recrystallization.

Protocol 2: Bioassay for Auxin-like Herbicidal Activity (Avena Coleoptile Curvature Test)